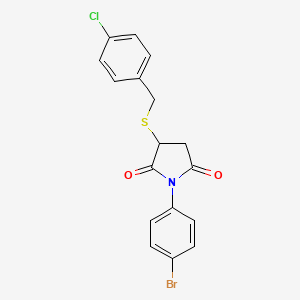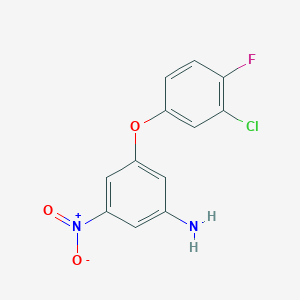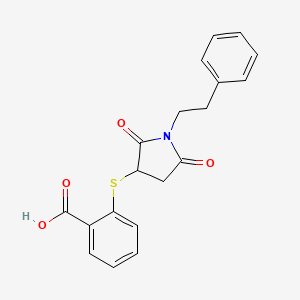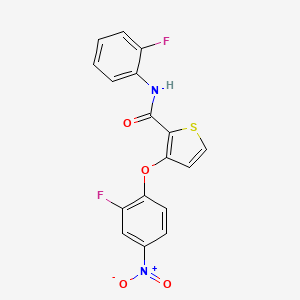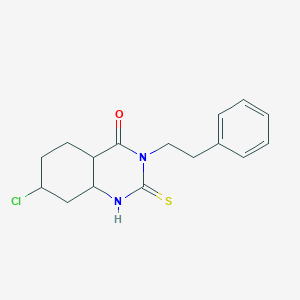![molecular formula C28H23N5O4 B2482992 N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide CAS No. 1207038-62-7](/img/no-structure.png)
N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a furan ring, a pyrimidine ring, a pyrazole ring, and a xanthene ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The furan, pyrimidine, pyrazole, and xanthene rings would all contribute to the three-dimensional structure of the molecule. The electron-donating and -withdrawing properties of these groups could also affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could affect its solubility, melting point, and boiling point. The compound’s reactivity could also be influenced by the electron-donating and -withdrawing properties of its functional groups .Scientific Research Applications
- Researchers have synthesized and tested derivatives of this compound for antiviral properties. For instance:
Antiviral Activity
Enzyme Inhibition
Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazole, which is synthesized from furan-2-carboxaldehyde, ethyl acetoacetate, and 4-propyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine. The second intermediate is 9H-xanthene-9-carboxylic acid, which is synthesized from salicylic acid and phthalic anhydride. The two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "Furan-2-carboxaldehyde", "Ethyl acetoacetate", "4-Propyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine", "Salicylic acid", "Phthalic anhydride", "Peptide coupling reagents" ], "Reaction": [ "Step 1: Synthesis of 5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazole from furan-2-carboxaldehyde, ethyl acetoacetate, and 4-propyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine using standard synthetic methods.", "Step 2: Synthesis of 9H-xanthene-9-carboxylic acid from salicylic acid and phthalic anhydride using standard synthetic methods.", "Step 3: Coupling of the two intermediates using standard peptide coupling reagents to form the final product N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide." ] } | |
CAS RN |
1207038-62-7 |
Molecular Formula |
C28H23N5O4 |
Molecular Weight |
493.523 |
IUPAC Name |
N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C28H23N5O4/c1-2-8-17-15-25(34)31-28(29-17)33-24(16-20(32-33)23-13-7-14-36-23)30-27(35)26-18-9-3-5-11-21(18)37-22-12-6-4-10-19(22)26/h3-7,9-16,26H,2,8H2,1H3,(H,30,35)(H,29,31,34) |
InChI Key |
XGRVGACAJMMKBI-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Acetyl-phenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2482909.png)
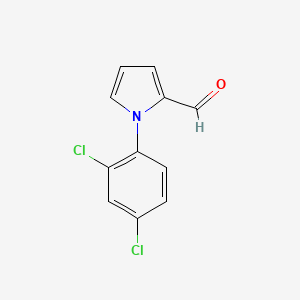
![Cyclopentanecarbonitrile, 3-[(methylsulfonyl)oxy]-](/img/structure/B2482912.png)
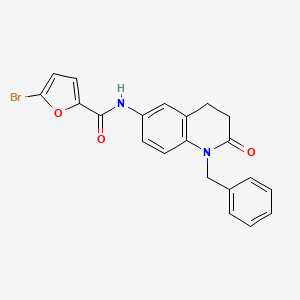
![Ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2482918.png)
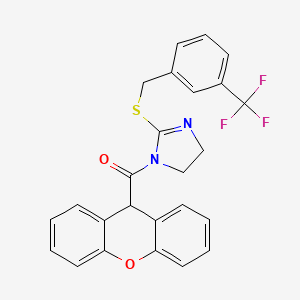
![(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2482921.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2482922.png)
![N-(4-fluorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2482923.png)
